3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxyiminopropanamide
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Overview
Description
3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxyiminopropanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an amino group, a hydroxyimino group, and a dimethoxyphenyl group, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxyiminopropanamide typically involves multiple steps, starting from readily available precursors. One common approach is to begin with 3,4-dimethoxyphenethylamine, which undergoes a series of reactions including acylation, reduction, and oximation to yield the final product. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially incorporating continuous flow reactors and automated systems to handle the complex reaction steps. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxyiminopropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The amino and hydroxyimino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Scientific Research Applications
3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxyiminopropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxyiminopropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A precursor in the synthesis of the compound.
3,4-Dimethoxyphenylacetonitrile: Another related compound with different functional groups.
Indole Derivatives: Compounds with similar aromatic structures and potential biological activities.
Uniqueness
What sets 3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxyiminopropanamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological properties.
Properties
IUPAC Name |
3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxyiminopropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-19-10-4-3-9(7-11(10)20-2)5-6-15-13(17)8-12(14)16-18/h3-4,7,18H,5-6,8H2,1-2H3,(H2,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOZKRREIUZKIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC(=NO)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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